Propane-1,2,3-triol, sodium zirconium salt

Beschreibung

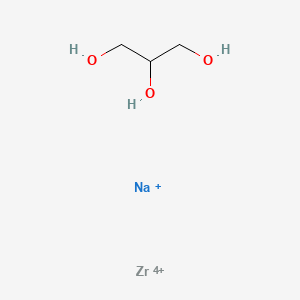

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

84074-44-2 |

|---|---|

Molekularformel |

C3H8NaO3Zr+5 |

Molekulargewicht |

206.31 g/mol |

IUPAC-Name |

sodium;propane-1,2,3-triol;zirconium(4+) |

InChI |

InChI=1S/C3H8O3.Na.Zr/c4-1-3(6)2-5;;/h3-6H,1-2H2;;/q;+1;+4 |

InChI-Schlüssel |

MIHPCFMQMSBBCP-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(CO)O)O.[Na+].[Zr+4] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Propane 1,2,3 Triol, Sodium Zirconium Salt

Direct Synthesis Approaches for Zirconium-Glycerol-Sodium Complexes

The direct synthesis of zirconium-glycerol-sodium complexes, while not extensively documented for this specific ternary compound, can be inferred from established principles of coordination chemistry and the synthesis of heterometallic alkoxides. These approaches typically involve the reaction of suitable precursors of zirconium, sodium, and glycerol (B35011) under controlled conditions.

Coordination Reactions of Glycerol with Zirconium and Sodium Precursors

The formation of Propane-1,2,3-triol (B13761041), sodium zirconium salt, likely proceeds through a coordination reaction where glycerol (propane-1,2,3-triol) acts as a ligand, binding to both the zirconium and sodium ions. Glycerol is a versatile polyol with three hydroxyl groups that can be deprotonated to form glycerolate anions, which can then coordinate with metal centers. mdpi.com The synthesis of metal glycerolates is generally achieved by reacting metal precursors like oxides, hydroxides, or halides with glycerol, often at elevated temperatures. mdpi.com

A plausible synthetic route could involve the reaction of a zirconium precursor, such as zirconium tetrachloride (ZrCl₄) or a zirconium alkoxide (e.g., zirconium n-propoxide, Zr(OPr)₄), with a sodium precursor, like sodium hydroxide (NaOH) or a sodium alkoxide (e.g., sodium methoxide, NaOMe), in the presence of propane-1,2,3-triol. The reaction of metal chlorides with sodium alkoxides is a common method for preparing metal alkoxides. wikipedia.org

The general reaction can be conceptualized as:

Zr(OR)₄ + NaOH + C₃H₅(OH)₃ → [NaZr(C₃H₅O₃)(OR)ₓ(OH)ᵧ] + ROH

Alternatively, a metathesis reaction using sodium glycerolate, pre-formed by reacting glycerol with a strong sodium base, could be employed:

ZrCl₄ + x Na(C₃H₅O₃H₂) → [NaₓZr(C₃H₅O₃H₂)ₓCl₄]

The synthesis of heterometallic zirconium alkoxides with various s-, d-, and p-block metals has been demonstrated, providing a framework for the potential synthesis of sodium-containing zirconium complexes. nih.govnih.govacs.org

Influence of Stoichiometry and Reaction Conditions on Complex Formation and Yield

Reaction conditions such as temperature, reaction time, and pH also play a pivotal role. Elevated temperatures are often required to drive the reaction to completion and facilitate the removal of byproducts. mdpi.com The pH of the reaction mixture will influence the deprotonation of glycerol's hydroxyl groups, thereby affecting its coordinating ability.

The following table summarizes the potential influence of key reaction parameters:

| Parameter | Influence on Complex Formation and Yield |

| Stoichiometry (Zr:Na:Glycerol ratio) | Determines the composition of the final complex, including the number of glycerolate ligands and the metal ratio. |

| Temperature | Affects reaction kinetics and can influence the final product's structure and crystallinity. Higher temperatures may be needed to overcome activation energy barriers. |

| Reaction Time | Sufficient time is necessary to ensure the reaction goes to completion and to allow for the formation of a stable complex. |

| pH | Influences the deprotonation of glycerol, which is crucial for its coordination to the metal centers. |

Exploration of Solvent Systems and Their Impact on Synthesis Efficiency

The choice of solvent is crucial in the synthesis of metal-organic complexes as it can influence the solubility of reactants, the reaction kinetics, and the crystallization of the product. Propane-1,2,3-triol itself can act as a solvent in some cases, particularly at elevated temperatures. mdpi.com Its high boiling point and ability to dissolve various metal salts make it a suitable reaction medium. mdpi.com

Commonly used solvents for the synthesis of metal alkoxides and related complexes include alcohols (e.g., ethanol, propanol) and aprotic organic solvents (e.g., toluene, hexane). nih.govnih.govacs.org The solvent can also play a role in the coordination sphere of the metal ions, potentially co-coordinating to the zirconium center. The physical properties of glycerol, such as its viscosity and miscibility, are important considerations when selecting a co-solvent. mdpi.com

Propane-1,2,3-triol as a Medium or Additive in Zirconium Precursor Chemistry

Beyond its role as a primary ligand in direct synthesis, propane-1,2,3-triol is also utilized as a medium or an additive in the synthesis of various zirconium-based materials. Its unique properties, including its multiple hydroxyl groups and high boiling point, allow it to influence the reaction pathways and the properties of the final products.

Role in Facilitating Zirconium Species Dispersion and Polymeric Complex Formation

Propane-1,2,3-triol can act as a stabilizing agent, preventing the uncontrolled precipitation of zirconium species from solution. The hydroxyl groups of glycerol can coordinate to the surface of zirconium-containing nanoparticles, providing steric hindrance that prevents agglomeration. mdpi.com This stabilizing effect is crucial for achieving a uniform dispersion of zirconium species, which is often a prerequisite for the formation of homogeneous materials.

The polyfunctional nature of glycerol allows it to bridge multiple zirconium centers, leading to the formation of polymeric or oligomeric complexes. This can be particularly relevant in the formation of coordination polymers based on zirconium-carboxylate assemblies, where organic linkers connect zirconium-oxo clusters. nih.gov While not a carboxylate, the bridging ability of glycerolate ligands could lead to the formation of extended zirconium-glycerolate networks. The presence of zirconium in preceramic polymers has been shown to influence their thermal behavior and the composition of the resulting ceramic composites. nih.gov

Application in Sol-Gel Processes for Zirconium Oxide and Hybrid Material Synthesis

Propane-1,2,3-triol has found significant application as a drying control chemical additive (DCCA) in the sol-gel synthesis of zirconium oxide (zirconia, ZrO₂). The sol-gel process involves the hydrolysis and condensation of metal alkoxide precursors to form a gel, which is then dried and calcined to yield the final oxide material. A major challenge in this process is the cracking of the gel during drying due to capillary stress.

Glycerol, with its low vapor pressure and high boiling point, remains in the pores of the gel for a longer duration, reducing the capillary pressure and preventing cracking. Its hydroxyl groups can also interact with the forming zirconia network, influencing its structure and porosity. The addition of polyols like glycerol can alter the hydrolysis and polymerization of the precursors, leading to the formation of hybrid organic-inorganic networks. mdpi.com

Research has shown that the molar ratio of glycerol to the zirconium precursor can significantly affect the properties of the resulting zirconia, including its morphology, hydrophobicity, and optical properties. The use of glycerol as a stabilizer can also play a role in the formation of zinc oxide nanostructures. mdpi.com In the context of zirconia synthesis, glycerol can act as a stabilizer for the nanoparticles, influencing their size and shape. mdpi.com

The following table summarizes the effects of glycerol in the sol-gel synthesis of zirconia:

| Property | Effect of Glycerol Addition |

| Drying | Acts as a DCCA, reducing cracking of the gel. |

| Morphology | Influences the porosity and surface structure of the final zirconia material. |

| Particle Size | Can act as a stabilizer for zirconia nanoparticles, controlling their growth and preventing agglomeration. mdpi.com |

| Optical Properties | Can affect the refractive index and transparency of zirconia coatings. |

Utilization in Solid-State Reactions for Ceramic Precursor Paste Formation

The synthesis of Propane-1,2,3-triol, sodium zirconium salt, a zirconium-based glycerolate, is integral to the formation of advanced ceramic materials. This compound serves as a key precursor in solid-state reactions, facilitating the creation of homogenous and highly reactive ceramic precursor pastes. The methodologies employed are designed to ensure precise stoichiometric control and to produce a precursor with optimal characteristics for subsequent thermal processing.

One plausible and cost-effective synthetic approach is analogous to the 'oxide one-pot synthesis' (OOPS) process, which has been successfully utilized for the preparation of related bimetallic glycolato zirconates. umich.edu This method involves the direct reaction of a zirconium source, such as zirconium hydroxide or a zirconium alkoxide, with propane-1,2,3-triol (glycerol) in the presence of a sodium base, like sodium hydroxide. The reaction can be conceptualized as the formation of a sodium salt of a zirconium-glycerol complex.

The reaction stoichiometry can be represented as follows:

Zr(OH)₄ + NaOH + 3 C₃H₈O₃ → Na[Zr(C₃H₅O₃)₃(OH)] + 3 H₂O

In this reaction, the glycerol acts as a chelating agent, forming a stable complex with the zirconium ion, while the sodium hydroxide facilitates the formation of the salt. The removal of water, a by-product of the reaction, is crucial to drive the equilibrium towards the product side. This is typically achieved by heating the reaction mixture and distilling off the water. The resulting product, this compound, is often isolated as a powder.

The formation of a ceramic precursor paste from this salt involves a solid-state or semi-solid-state reaction. This process is critical for the synthesis of complex oxide ceramics, such as sodium zirconate (Na₂ZrO₃), which has applications as a CO₂ sorbent. iiste.org The solid-state reaction typically involves the intimate mixing of the precursor salt with other reactants or binders to form a paste. This paste is then subjected to a carefully controlled heat treatment schedule.

During the thermal treatment, the organic component of the precursor, the propane-1,2,3-triol, undergoes pyrolysis. This decomposition process leaves behind a highly reactive and finely dispersed mixture of sodium and zirconium oxides. The high reactivity of these nascent oxides facilitates their combination at lower temperatures than would be required for a conventional solid-state reaction starting from bulk sodium carbonate and zirconium oxide. iiste.org The use of a precursor paste ensures a homogenous distribution of the constituent metal ions, which is essential for the formation of a pure, single-phase ceramic product.

The characteristics of the ceramic precursor paste, such as its viscosity and homogeneity, are critical for its processability. These properties are influenced by the particle size of the precursor salt and the choice of any additional binders or solvents. The ability to form a paste allows for various ceramic forming techniques to be employed, such as extrusion, tape casting, or screen printing, enabling the fabrication of complex ceramic shapes.

Below is a data table summarizing the key reactants and their roles in the synthesis and paste formation process.

| Compound Name | Role in Synthesis/Paste Formation |

| Zirconium (IV) Hydroxide | Zirconium source |

| Sodium Hydroxide | Sodium source and base catalyst |

| Propane-1,2,3-triol (Glycerol) | Chelating agent and organic backbone of the precursor |

| This compound | Ceramic precursor |

The thermal decomposition of the precursor paste leads to the formation of the final ceramic material. The temperature and atmosphere of the heat treatment are critical parameters that determine the phase composition and microstructure of the resulting ceramic. For instance, the formation of sodium zirconate from its precursors has been studied through thermogravimetric analysis, revealing a multi-step decomposition process. iiste.org

Structural Elucidation and Spectroscopic Characterization of Propane 1,2,3 Triol, Sodium Zirconium Salt

Advanced Spectroscopic Investigations

A combination of spectroscopic techniques is essential to probe the vibrational, electronic, and structural characteristics of Propane-1,2,3-triol (B13761041), sodium zirconium salt. Each method provides a unique piece of the structural puzzle, from local atomic coordination to long-range crystalline order.

Infrared and Raman Spectroscopy for Vibrational Fingerprints and Ligand Coordination Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the vibrational modes of molecules, offering insights into the coordination of the glycerol (B35011) ligand to the zirconium center.

In the analysis of Propane-1,2,3-triol, sodium zirconium salt, the Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectrum provides key information. The broad absorption band typically observed in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching in free glycerol, is expected to be altered upon coordination to zirconium. The deprotonation of the glycerol hydroxyl groups to form glycerolate and subsequent bond formation with zirconium would lead to a sharpening and shift of these bands.

The C-O stretching vibrations, usually found in the 1150-1000 cm⁻¹ range for alcohols, are particularly sensitive to the coordination environment. aidic.it In pure glycerol, distinct peaks around 1037 cm⁻¹ and 1026 cm⁻¹ are observed. aidic.it Upon formation of the zirconium glycerolate complex, these peaks would shift, indicating the involvement of the oxygen atoms in bonding with the zirconium. The appearance of new bands in the lower frequency region (typically below 700 cm⁻¹) can be attributed to the Zr-O stretching and bending vibrations, providing direct evidence of ligand coordination. researchgate.net

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the Zr-O backbone. The Raman spectra of zirconia polymorphs show characteristic bands that can help in understanding the local environment of the zirconium atoms. researchgate.netnih.gov

Table 1: Representative Infrared Absorption Bands for this compound and its Precursor

| Vibrational Mode | Wavenumber (cm⁻¹) - Glycerol | Expected Wavenumber (cm⁻¹) - this compound | Assignment |

| O-H Stretch | ~3350 (broad) | Shifted and sharpened bands | Coordination and deprotonation of hydroxyl groups |

| C-H Stretch | ~2940, 2880 | Minor shifts | Aliphatic C-H bonds |

| C-O Stretch | ~1037, 1026 | Significant shifts and/or splitting | Coordination of oxygen to zirconium |

| Zr-O Stretch | N/A | ~600-400 | Zirconium-oxygen bond formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Solution Structure

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, is invaluable for determining the connectivity of the atoms within the complex.

Solid-state cross-polarization/magic angle spinning (CP/MAS) ¹³C NMR spectroscopy can confirm the structure of the glycerolate ligand within the complex. nih.gov The ¹³C NMR spectrum of glycerol shows two main resonances for the C1/C3 and C2 carbons. Upon coordination to zirconium, these chemical shifts would be expected to change due to the altered electronic environment around the carbon atoms. The extent of this shift can provide information about which oxygen atoms of the glycerol are involved in the coordination.

¹H NMR spectroscopy can be used to study the compound in solution, if a suitable non-reactive solvent can be found. The disappearance or significant downfield shift of the hydroxyl proton resonances would confirm the deprotonation and coordination of the glycerol. The proton signals of the CH and CH₂ groups would also be affected, providing further structural information. For related systems, ¹H NMR has been used to monitor reactions involving glycerol and zirconium-based catalysts. rsc.org

X-ray Diffraction (XRD) Analysis for Crystalline Phase Identification and Unit Cell Parameters

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of a material. A powder XRD pattern of a well-ordered crystalline sample of this compound would allow for the identification of the crystal system, space group, and the determination of the unit cell parameters.

While specific XRD data for this compound is not publicly available, analysis of related zirconium compounds provides a framework for what to expect. For instance, the XRD patterns of different zirconia (ZrO₂) polymorphs show distinct diffraction peaks. nih.gov Similarly, the study of other metal glycerolates has revealed polymeric, sheet-like structures. chemicalbook.com It is plausible that this compound also adopts a complex, extended crystalline lattice. The presence of sharp diffraction peaks would indicate a high degree of crystallinity, whereas broad humps would suggest an amorphous or poorly crystalline material.

Table 2: Hypothetical X-ray Diffraction Data for a Crystalline Phase of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.5 | 8.42 | 100 | (100) |

| 21.1 | 4.21 | 65 | (200) |

| 25.8 | 3.45 | 40 | (112) |

| 31.5 | 2.84 | 80 | (211) |

Note: This table is a hypothetical representation of what XRD data could look for this compound and is for illustrative purposes only.

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment of Zirconium

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. unipd.it By tuning the X-ray energy to the Zr K-edge, one can probe the coordination environment of the zirconium atoms.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the zirconium. The position of the absorption edge can confirm the +4 oxidation state of zirconium. The pre-edge features can provide insights into the symmetry of the zirconium coordination sphere.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the number, type, and distance of the neighboring atoms. researchgate.net Analysis of the EXAFS data can determine the Zr-O bond distances and the coordination number of the zirconium atom, which is crucial for understanding the structure of the complex. For many zirconium alkoxides and complexes, zirconium typically exhibits a coordination number of 6 or higher. researchgate.netnih.gov

Coordination Environment and Bonding Analysis

The data obtained from the various spectroscopic techniques are integrated to build a comprehensive model of the coordination environment and bonding within this compound.

Elucidation of Zirconium-Glycerol Chelation and Oligomerization

Glycerol, with its three hydroxyl groups, can act as a chelating and bridging ligand, leading to the formation of oligomeric or polymeric structures. The deprotonated form, glycerolate, coordinates to the zirconium center through its oxygen atoms. The specific coordination mode of the glycerolate ligand (i.e., whether it acts as a bidentate or tridentate ligand) and whether it bridges between multiple zirconium centers is a key aspect of the structural elucidation.

The combined spectroscopic evidence would likely point towards a complex, three-dimensional network. The IR and NMR data would confirm the coordination of the glycerolate ligand, while XAS would define the immediate coordination sphere of the zirconium atom. XRD, if the material is crystalline, would reveal the long-range order and how the individual zirconium-glycerolate units are arranged in the solid state. The presence of sodium ions is crucial for charge balancing the anionic zirconium glycerolate framework. The potential for oligomerization is high in zirconium chemistry, as seen in various zirconocene-catalyzed reactions, and is a likely feature of the title compound's structure. bohrium.commdpi.com

Role of Sodium in Stabilizing the Coordination Sphere and Overall Complex Architecture

This interaction with sodium can influence the coordination number and geometry around the zirconium ion. Furthermore, sodium ions can act as a bridge between two or more zirconium-glycerolato units, leading to the formation of a polymeric or supramolecular architecture. This bridging function helps to satisfy the coordination requirements of both the sodium and zirconium ions and contributes significantly to the stability of the crystal lattice. The presence of sodium can also influence the solubility and reactivity of the complex.

Analysis of Metal-Ligand Bond Lengths and Angles

Without experimental crystallographic data, a specific analysis of bond lengths and angles for this compound is not possible. However, based on known zirconium and sodium complexes with alkoxide ligands, some general predictions can be made.

The Zr-O bond lengths would be expected to be in the typical range for zirconium-alkoxide bonds. The precise length would depend on the coordination number of the zirconium atom and the nature of the oxygen atom (i.e., whether it is bridging between zirconium and sodium). Generally, terminal Zr-O bonds are shorter and stronger than bridging Zr-O bonds.

The Na-O bond lengths are typically longer and more ionic in character than Zr-O bonds. The coordination geometry around the sodium ion is often irregular and determined by the packing forces within the crystal lattice.

The bond angles within the glycerolato ligand would be expected to be close to the standard tetrahedral angle of 109.5° for the sp3-hybridized carbon atoms. The O-Zr-O and O-Na-O bond angles would be dictated by the coordination geometry of the respective metal ions. For zirconium, octahedral or other high-coordination geometries are common.

Table 1: Hypothetical Metal-Ligand Bond Data (Note: This table is for illustrative purposes only and is not based on experimental data for the specific compound.)

| Bond Type | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| Zr-O (terminal) | 1.95 - 2.10 | O-Zr-O: ~90° or ~180° (for octahedral) |

| Zr-O (bridging) | 2.10 - 2.30 | O-Zr-O: variable |

| Na-O | 2.20 - 2.60 | O-Na-O: variable |

Crystallographic Studies and Polymorphism

No crystallographic studies for "this compound" have been found in the public domain. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability. Whether this compound can exhibit polymorphism is unknown without experimental data. The potential for polymorphism would depend on factors such as the flexibility of the coordination environment and the possibility of different packing arrangements of the molecules in the solid state.

Mechanistic Studies of Formation and Transformation of Propane 1,2,3 Triol, Sodium Zirconium Salt

Reaction Pathways for Glycerol (B35011) Coordination to Zirconium Centers

The formation of Propane-1,2,3-triol (B13761041), sodium zirconium salt involves the coordination of glycerol (propane-1,2,3-triol) to zirconium centers, a process influenced by the presence of sodium ions. While direct studies on this specific ternary salt are limited, the reaction pathways can be inferred from the well-established chemistry of zirconium alkoxides and the coordination behavior of glycerol with metal ions.

Glycerol, a polyol with three hydroxyl groups, can coordinate to metal centers in various modes, acting as a monodentate, bidentate, or tridentate ligand. It can also be deprotonated to form glycerolato ligands ([H₂gly]⁻, [Hgly]²⁻, or [gly]³⁻), which can act as bridging ligands, leading to the formation of polynuclear metal complexes. mdpi.com The reaction likely proceeds through the nucleophilic attack of one or more of glycerol's hydroxyl groups on a zirconium precursor, such as a zirconium alkoxide (e.g., zirconium(IV) propoxide) or a zirconium salt.

The initial step is likely the substitution of one or more ligands on the zirconium center by glycerol molecules. Given the high reactivity of zirconium alkoxides towards hydrolysis and alcoholysis, the reaction with glycerol is expected to be facile. researchgate.net The coordination can be represented by the following general scheme:

Zr(OR)₄ + n(C₃H₈O₃) → Zr(OR)₄₋ₙ(C₃H₈O₃)ₙ + n(ROH)

In the presence of a sodium source, such as sodium hydroxide, deprotonation of the glycerol hydroxyl groups occurs, leading to the formation of a more stable chelate structure. The deprotonated glycerolato ligand can then bridge between zirconium and sodium ions, forming the mixed-metal complex. The coordination often results in the formation of five-membered chelate rings, which are thermodynamically favorable. mdpi.com

Influence of Sodium Ions on Complexation Kinetics and Thermodynamics

Sodium ions play a pivotal role in the formation of Propane-1,2,3-triol, sodium zirconium salt, influencing both the kinetics and thermodynamics of the complexation. The presence of an alkali metal, such as sodium, can significantly alter the reaction landscape.

Thermodynamic Influence: The formation of alkali metal glycerolates, such as sodium glycerolate, is a known reaction that occurs in basic solutions. mdpi.com In the context of the zirconium complex, the sodium ion likely facilitates the deprotonation of glycerol, shifting the equilibrium towards the formation of the more stable glycerolato ligand. This deprotonation increases the nucleophilicity of the oxygen atoms, leading to stronger bonds with the highly charged Zr(IV) center. The formation of a stable, neutral mixed-metal complex from charged or highly polar precursors provides a thermodynamic driving force for the reaction.

In-situ Monitoring of Complex Formation

To gain a deeper understanding of the reaction mechanisms, in-situ monitoring techniques are invaluable. These methods allow for the real-time observation of species in the reaction mixture, providing insights into reaction intermediates, kinetics, and structural transformations. For the formation of this compound, several techniques could be employed:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and monitoring their changes during a reaction. The coordination of glycerol to zirconium and the subsequent deprotonation would result in characteristic shifts in the O-H and C-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, can provide detailed information about the chemical environment of the glycerol backbone upon coordination. Changes in chemical shifts and coupling constants can elucidate the coordination mode of the glycerolato ligand.

X-ray Diffraction (XRD): For crystalline products, in-situ XRD can track the formation of new crystalline phases as the reaction progresses. This would be particularly useful if the final salt or any intermediates are crystalline.

Thermal Analysis (TGA/DSC): While primarily used for studying decomposition, thermal methods can sometimes be adapted to monitor reactions in solution by observing changes in heat flow or mass.

A hypothetical in-situ FTIR study might reveal the gradual decrease in the broad O-H stretching band of free glycerol and the appearance of new, sharper bands corresponding to the coordinated and deprotonated hydroxyl groups of the final complex.

Thermal Decomposition and Transformation Mechanisms

The thermal stability and decomposition pathway of this compound are critical for its potential applications at elevated temperatures. The decomposition process is expected to be complex, involving the breakdown of the organic ligand and the formation of inorganic residues.

Studies on the thermal decomposition of various zirconium salts, such as zirconium oxychloride and zirconium sulfate, show that the process typically leads to the formation of amorphous zirconia (ZrO₂), which upon further heating can crystallize into its tetragonal or monoclinic phases. researchgate.net The decomposition of the sodium zirconium glycerolate is expected to follow a similar multi-stage process:

Dehydration: Initial weight loss at lower temperatures (typically below 200 °C) would correspond to the loss of any adsorbed water or solvent molecules.

Decomposition of the Glycerolato Ligand: At higher temperatures, the organic glycerolato ligand will decompose. This is a complex process that can involve dehydration, dehydrogenation, and C-C bond cleavage, leading to the formation of various volatile products such as water, aldehydes, ketones, and hydrocarbons.

Formation of Intermediate Carbonates/Oxycarbonates: The presence of sodium suggests that intermediate species such as sodium carbonate (Na₂CO₃) or sodium-zirconium carbonate complexes might form during the decomposition.

Formation of Final Inorganic Residue: The ultimate products of the thermal decomposition at high temperatures in an inert atmosphere would likely be a mixture of sodium zirconate (Na₂ZrO₃) and zirconia (ZrO₂), or a mixed-oxide phase. In the presence of air, the final product would be a mixture of these oxides.

A thermogravimetric analysis (TGA) would show distinct weight loss steps corresponding to these decomposition stages. Differential scanning calorimetry (DSC) would reveal whether these processes are endothermic or exothermic.

Applications As a Precursor or Intermediate in Advanced Inorganic and Hybrid Materials Synthesis

Synthesis of Zirconium-Based Functional Materials

Zirconium phosphate (B84403) (ZrP) materials are known for their applications in catalysis, ion exchange, and as supports for electrocatalysts. nih.gov The synthesis of ZrP often involves the reaction of a zirconium source with phosphoric acid. The use of a glycerol-based precursor like Propane-1,2,3-triol (B13761041), sodium zirconium salt, offers a "glycerol-mediated" route. In this approach, the glycerol (B35011) ligands can modulate the reaction environment. They can control the hydrolysis and condensation rates of the zirconium species when reacting with a phosphate source. This controlled reaction pathway helps in managing the nucleation and growth of zirconium phosphate particles, leading to tailored particle sizes and morphologies, such as the nanosheets or nanoplates that form larger flower-like structures. nih.gov While direct synthesis of α-ZrP has been reported using zirconium propionate (B1217596) in various alcohols, the principle of using an alcohol-based ligand to control gel formation is well-established. nih.gov The glycerol in the sodium zirconium salt can serve a similar function, acting as an in-situ solvent and templating agent to guide the structure of the resulting zirconium phosphate.

Propane-1,2,3-triol, sodium zirconium salt, serves as an effective precursor for producing zirconia (ZrO₂) and mixed-metal oxides. Thermal decomposition of the salt under controlled atmospheric conditions leads to the combustion of the organic glycerol portion, leaving behind an intimate mixture of zirconium and sodium oxides. The presence of sodium can act as a flux or a structural modifier, influencing the final crystalline phase (monoclinic, tetragonal, or cubic) and morphology of the zirconia. e3s-conferences.org

The synthesis method and reaction parameters significantly impact the final characteristics of the zirconia product. Various chemical methods have been developed to produce zirconia with specific properties, demonstrating the importance of precursor choice and reaction conditions. nih.gov

Table 1: Influence of Synthesis Parameters on Zirconia (ZrO₂) Nanoparticle Characteristics This table is a generalized representation based on findings from various chemical synthesis methods for zirconia. nih.gov

| Parameter | Effect on Morphology and Particle Size |

| Zirconium Precursor | The type of salt (e.g., oxychloride, nitrate, glycerolate) affects decomposition temperature and intermediate phases, influencing final crystal structure and size. e3s-conferences.orgresearchgate.net |

| pH | Controls the hydrolysis and condensation rates. Higher pH often leads to faster precipitation and smaller, more uniform particles. nih.gov |

| Reaction Temperature | Affects reaction kinetics and crystal growth. Higher temperatures generally promote the formation of more crystalline and larger particles. nih.gov |

| Solvent | The solvent (e.g., water, ethanol, glycerol) influences precursor solubility and can act as a capping agent to limit particle growth. nih.govresearchgate.net |

| Thermal Treatment | Post-synthesis calcination temperature and duration are critical for phase transformation (e.g., tetragonal to monoclinic) and crystal growth. researchgate.net |

Hybrid organic-inorganic materials combine the properties of both organic components (flexibility, functionality) and inorganic components (stability, strength) at the molecular level. mdpi.commdpi.com this compound, is itself a fundamental example of such a hybrid. It can be used as a "building block" to create more complex hybrid systems. The glycerolate ligands can potentially be functionalized or used as linking points to integrate the zirconium-oxo core into larger organic or polymer matrices. nih.gov This approach allows for the design of materials with novel properties, where the inorganic nodes (zirconium) are precisely distributed within an organic framework, a concept central to the design of Metal-Organic Frameworks (MOFs) and other advanced hybrid materials. mdpi.com

Role in Nanomaterial Fabrication

The use of well-defined molecular precursors is a cornerstone of modern nanomaterial synthesis, offering superior control compared to bulk starting materials.

The fabrication of one-dimensional nanostructures like nanotubes requires precise control over the assembly of the constituent atoms. mdpi.com Using this compound, as a precursor provides a source of zirconium that is already dispersed at the molecular level. This homogeneity is advantageous in solution-based methods such as hydrothermal synthesis. nih.gov During hydrothermal treatment, the precursor decomposes under elevated temperature and pressure. The organic ligands are removed, and the zirconium and oxygen atoms reorganize to form zirconia. The controlled release of zirconium ions from the glycerolate complex can facilitate anisotropic growth, leading to the formation of nanostructures such as nanotubes or nanorods, a process that is otherwise dependent on specific reaction conditions like the use of buffering agents and high temperatures with other precursors. nih.gov

In solution-based syntheses, the glycerol component of this compound, plays a critical role in controlling particle size and morphology. Glycerol, a polyol, can act as both a solvent and a capping or stabilizing agent. nih.gov It can chelate with the zirconium ions, sterically hindering their aggregation and controlling the rate of hydrolysis and condensation reactions. This moderation of nucleation and growth processes is key to producing nanoparticles with a narrow size distribution. researchgate.net

Research on the synthesis of silver nanoparticles in glycerol has shown a direct correlation between the concentration of glycerol and the resulting particle size. nih.gov A similar principle applies to the synthesis of zirconia. By adjusting the concentration of the sodium zirconium glycerolate precursor or adding excess glycerol to the reaction medium, it is possible to tune the final particle size.

Table 2: Effect of Glycerol Concentration on Nanoparticle Size This data is based on a model system using glycerol as a solvent and reducing agent for silver nanoparticle synthesis, illustrating a principle applicable to solution-based syntheses involving glycerol-based precursors. nih.gov

| Glycerol Concentration (% v/v) | Average Particle Size | Observation |

| 10-60% | < 10 nm | A linear size range is maintained, producing stable, ultra-small nanoparticles. nih.gov |

| 70% and above | Increases up to ~160 nm | Particle size increases significantly as glycerol concentration rises further. nih.gov |

This tunable nature demonstrates that this compound, is a highly effective precursor for the controlled fabrication of zirconia nanoparticles, offering a straightforward method to influence particle dimensions by leveraging the properties of its organic ligand.

Catalytic Precursor Role in Chemical Transformations

This compound, also known as sodium zirconium glycerolate, holds potential as a precursor for the synthesis of advanced catalytic materials. Its molecular structure, containing zirconium, sodium, and a glycerol-derived backbone, suggests that upon controlled decomposition or transformation, it can yield catalytically active zirconium-based species. This section explores the prospective role of this complex as a precursor, particularly for heterogeneous catalysts in organic reactions, with a focus on the valorization of glycerol.

Precursor for Heterogeneous Zirconium-Containing Catalysts for Organic Reactions (e.g., glycerol valorization via acid-catalyzed pathways)

The conversion of glycerol, a major byproduct of biodiesel production, into value-added chemicals is a critical area of green chemistry. Zirconium-based catalysts have demonstrated significant promise in this field, particularly in acid-catalyzed reactions such as acetylation and dehydration. While direct studies employing this compound as a precursor are not extensively documented in publicly available research, its composition makes it a plausible candidate for generating active zirconium-based catalysts.

The thermal decomposition of zirconium alkoxides and other salts is a common method for preparing zirconia (ZrO₂) and mixed-oxide catalysts. nih.govacs.orgresearchgate.net It is hypothesized that this compound, upon calcination, would decompose to form a sodium-modified zirconia or a mixed sodium-zirconium oxide. The presence of sodium could influence the acidic and basic properties of the final catalytic material, potentially enhancing its performance in specific reactions.

The synthesis of zirconium-based catalysts often involves the precipitation of zirconium salts like zirconium oxychloride or the hydrolysis of zirconium alkoxides. materials-science.infoutwente.nl The use of a single-source precursor like this compound could offer advantages in terms of homogeneity and control over the final catalyst composition and structure.

Table 1: Performance of Various Zirconium-Containing Catalysts in Glycerol Valorization

| Catalyst | Reaction | Glycerol Conversion (%) | Selectivity to Major Product (%) | Reference |

| Zr₃(PO₄)₂(SO₄)₃ | Acetylation | 100 (in 1 hr) | High selectivity to di- and triacetin | Current time information in Henderson County, US.usm.my |

| Zr₄(PO₄)₂(SO₄)₅ | Acetylation | 100 (in 1 hr) | High selectivity to di- and triacetin | Current time information in Henderson County, US.usm.my |

| 20ZrCu-Al₂O₃ | Hydrogenolysis | 97.1 | 95.3 (to 1,2-propanediol) | researchgate.net |

| Cu/ZrO₂ | Dehydration | ~40 (in 2 hrs) | High acetol yield at 20% conversion | mdpi.com |

| Zirconium Zeolite (Zr-ZA) | Esterification | Not specified | Triacetin identified as product | acs.org |

This table is generated based on data from various studies on zirconium-based catalysts and does not represent the direct use of this compound as a precursor.

Understanding the Active Sites Derived from the Complex's Decomposition or Transformation

The catalytic activity of zirconium-based materials in reactions like glycerol valorization is intrinsically linked to the nature of their active sites. The decomposition of a precursor such as this compound would lead to the formation of a zirconium oxide-based material, which possesses both acidic and basic sites.

The primary active sites on zirconia-based catalysts are Lewis acid sites, associated with coordinatively unsaturated Zr⁴⁺ cations on the surface, and Brønsted acid sites, which can be generated by surface hydroxyl groups or through sulfation. mdpi.comutwente.nl Lewis acid sites are known to promote reactions such as the dehydration of glycerol to acetol, while Brønsted acid sites are more favorable for the formation of acrolein. mdpi.com

The thermal decomposition of zirconium salts, such as zirconium oxychloride and zirconium sulfate, has been shown to produce metastable tetragonal zirconia (t-ZrO₂), which can be more catalytically active than the monoclinic phase in certain reactions. researchgate.net The specific conditions of the decomposition of this compound, including temperature and atmosphere, would be critical in determining the phase of the resulting zirconia and, consequently, the nature and concentration of the active sites.

Furthermore, the presence of sodium in the precursor could lead to the formation of basic sites on the catalyst surface. These basic sites can also play a role in glycerol conversion pathways, for example, in the transesterification of glycerol with dimethyl carbonate to produce glycerol carbonate. researchgate.net The interplay between acidic and basic sites on the final catalyst derived from this sodium-containing zirconium precursor could lead to unique catalytic properties.

The decomposition of the glycerolate ligand itself during calcination would likely result in the formation of carbonaceous species. Depending on the decomposition conditions, this could lead to the formation of a carbon-supported zirconia catalyst or potentially result in coke deposition, which could deactivate the catalyst over time. Understanding the transformation of the organic component is therefore crucial for designing an effective catalyst preparation strategy.

Theoretical and Computational Chemistry Studies of Propane 1,2,3 Triol, Sodium Zirconium Salt

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and stability of molecules. For Propane-1,2,3-triol (B13761041), sodium zirconium salt, DFT calculations would be instrumental in understanding the coordination environment of the zirconium ion and the nature of the bonding between the metal center and the deprotonated glycerol (B35011) (glycerolate) ligand.

DFT studies on various Zr(IV) complexes with organic ligands, such as amino acids and 8-hydroxyquinoline, have demonstrated the utility of this approach in determining optimized molecular geometries, including bond lengths and angles. scholarpublishing.org For the sodium zirconium salt of propane-1,2,3-triol, similar calculations could predict the most stable conformation of the glycerolate ligand when coordinated to the zirconium atom. It is known that glycerol can coordinate to metal centers in various ways, including monodentate, bidentate, and tridentate fashions, often forming chelate rings. mdpi.com

A typical DFT study would involve geometry optimization to find the lowest energy structure. The results would likely show the glycerolate ligand forming a stable chelate ring with the zirconium ion. The calculated bond lengths between zirconium and the oxygen atoms of the glycerolate would reveal the nature of these bonds, distinguishing between shorter, more covalent alkoxide bonds and longer, more dative coordinate bonds from the alcohol groups. mdpi.com

Furthermore, DFT calculations can provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the complex. A larger gap generally implies higher stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for a Zirconium-Glycerolate Complex

| Parameter | Predicted Value | Significance |

| Zr-O (alkoxide) bond length | 1.95 - 2.10 Å | Indicates a strong, covalent-like interaction. |

| Zr-O (alcohol) bond length | 2.20 - 2.40 Å | Suggests a weaker, dative coordinate bond. mdpi.com |

| O-Zr-O bond angle (chelate) | 75 - 85° | Characteristic of a five-membered chelate ring. |

| HOMO-LUMO Energy Gap | 4.0 - 5.5 eV | Suggests high electronic stability. |

Note: These values are hypothetical and based on typical data for similar metal-alkoxide complexes.

Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For Propane-1,2,3-triol, sodium zirconium salt, MD simulations would be crucial for understanding its behavior in a solvent, such as water. These simulations can model how the salt dissolves, the hydration shells that form around the sodium and the zirconium complex ions, and the intermolecular interactions that govern its macroscopic properties. nih.gov

An MD simulation would model a system containing the zirconium-glycerolate complex, sodium ions, and a large number of water molecules. The simulation would track the trajectory of each particle over time, governed by a force field that describes the interatomic potentials.

Key findings from such a simulation would include the radial distribution functions (RDFs) for different atom pairs. The Zr-O(water) and Na-O(water) RDFs would reveal the structure and size of the hydration shells around the ions. The simulation could also elucidate the role of hydrogen bonding between the uncoordinated hydroxyl groups of the glycerolate ligand and the surrounding water molecules, which would significantly influence the solubility and stability of the complex in aqueous solution. mdpi.com

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry, particularly DFT, is extensively used to map out reaction pathways and determine the energetics of chemical transformations. For the formation or decomposition of this compound, these methods can identify transition states and calculate activation energies, providing a detailed understanding of the reaction mechanism.

Studies on the dehydration of glycerol over zeolites, for instance, have successfully used DFT to elucidate the stepwise mechanism and identify the rate-determining steps. nih.gov A similar approach could be applied to the reaction between a zirconium precursor and glycerol in the presence of a sodium base. The calculations would likely show that the initial step is the deprotonation of a glycerol hydroxyl group, followed by coordination to the zirconium center. The activation energy for the deprotonation and subsequent coordination would be key to understanding the reaction kinetics.

For example, the reaction could proceed via a stepwise mechanism where the primary and secondary hydroxyl groups of glycerol exhibit different reactivities. The formation of an intermediate alkoxide species is often the rate-determining step in such reactions, with a significant activation energy barrier. nih.gov

Table 2: Hypothetical Energetics for the Formation of a Zirconium-Glycerolate Complex

| Reaction Step | Calculated Activation Energy (kJ/mol) | Description |

| Deprotonation of Glycerol | 60 - 80 | Removal of a proton from a hydroxyl group by a base. |

| First Coordination to Zr | 40 - 60 | Formation of the first Zr-O bond. |

| Chelate Ring Formation | 20 - 30 | Formation of a second Zr-O bond to form a stable ring. |

Note: These values are illustrative and based on general knowledge of organometallic reaction mechanisms.

Ligand Field Theory and Spectroscopic Interpretation

Ligand Field Theory (LFT) is a model that describes the bonding, orbital arrangement, and other characteristics of coordination complexes. youtube.com It is an extension of crystal field theory and molecular orbital theory. For the zirconium(IV) center in the this compound, LFT can be used to interpret its electronic spectra.

Zirconium(IV) has a d0 electron configuration, meaning its d-orbitals are empty. Therefore, d-d electronic transitions, which are common in transition metal complexes with d-electrons, are not expected. The electronic spectrum (UV-Vis) of the complex would instead be dominated by ligand-to-metal charge transfer (LMCT) bands.

In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand in character (from the glycerolate) to one that is primarily metal in character (the empty d-orbitals of Zr). LFT, in conjunction with molecular orbital diagrams, can predict the energies of these transitions. The oxygen atoms of the glycerolate ligand have lone pairs of electrons that form the highest occupied molecular orbitals. The lowest unoccupied molecular orbitals would be the empty d-orbitals of the zirconium ion, which are split in energy by the ligand field.

The coordination geometry of the complex, which could be octahedral or a distorted version thereof depending on the number of coordinated ligands, would determine the precise splitting pattern of the d-orbitals (e.g., the t2g and eg sets in an octahedral field). youtube.com The energy of the observed LMCT bands in a UV-Vis spectrum could then be correlated with the calculated energy difference between the ligand-based orbitals and the split d-orbitals of the zirconium.

Analytical Methodologies for Quantifying and Characterizing Propane 1,2,3 Triol, Sodium Zirconium Salt in Complex Chemical Systems

Chromatographic Separations (e.g., HPLC, GC-MS for related decomposition products or intermediates)

Chromatographic techniques are pivotal for separating the sodium zirconium salt of propane-1,2,3-triol (B13761041) from impurities or for analyzing its degradation products.

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of non-volatile, thermally sensitive compounds like metal-organic salts. For Propane-1,2,3-triol, sodium zirconium salt, a reverse-phase HPLC method would likely be developed. This would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. Detection could be achieved using a UV detector if the compound possesses a chromophore, or more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Gas Chromatography-Mass Spectrometry (GC-MS) is not suitable for the direct analysis of the salt due to its low volatility and thermal instability. However, it is an invaluable tool for identifying and quantifying volatile decomposition products or intermediates that may form under specific conditions, such as thermal stress. For instance, if the compound were to decompose, GC-ms could detect the presence of glycerol (B35011) (propane-1,2,3-triol) or other smaller organic molecules.

Illustrative HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD |

| Injection Volume | 10 µL |

Elemental Analysis and Stoichiometry Determination

Elemental analysis is fundamental in confirming the empirical formula and stoichiometry of this compound. This technique provides the weight percentages of carbon, hydrogen, sodium, zirconium, and oxygen.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the preferred methods for accurately quantifying the metallic elements, sodium and zirconium. A known mass of the compound is digested in acid to ensure complete dissolution before analysis. Carbon and Hydrogen content are typically determined by combustion analysis. The oxygen percentage is often determined by difference.

The molar ratios obtained from the elemental composition are crucial for verifying the stoichiometry of the salt, ensuring the correct ratio of propane-1,2,3-triol, sodium, and zirconium in the molecular structure.

Hypothetical Elemental Analysis Data:

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | Varies with stoichiometry | 15.82 |

| Hydrogen (H) | Varies with stoichiometry | 3.10 |

| Sodium (Na) | Varies with stoichiometry | 10.08 |

| Zirconium (Zr) | Varies with stoichiometry | 39.95 |

Thermal Analysis Techniques (e.g., TGA, DSC for decomposition pathways and phase transitions)

Thermal analysis techniques are employed to investigate the thermal stability, decomposition pathways, and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A typical TGA thermogram for this compound might show an initial mass loss corresponding to the removal of solvated water molecules, followed by subsequent, more significant mass loss events at higher temperatures indicating the decomposition of the organic ligand (propane-1,2,3-triol) and the eventual formation of a stable inorganic residue, likely a mixed sodium-zirconium oxide.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can detect phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC would reveal endothermic or exothermic events associated with desolvation and decomposition, providing complementary information to TGA. The heat of decomposition can be quantified from the area under the DSC peak.

Illustrative TGA-DSC Findings:

| Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) | Interpretation |

|---|---|---|---|

| 50 - 120 | 5.2 | Endotherm | Loss of adsorbed/hydrated water |

| 250 - 400 | 35.8 | Exotherm | Decomposition of the triol ligand |

Titrimetric Methods for Reactivity Assessment

Titrimetric methods can be utilized to assess the reactivity of the this compound, particularly its acid-base properties or its ability to react with chelating agents.

An acid-base titration could be performed to determine the basicity of the glycerolate moiety. The compound would be dissolved in a suitable non-aqueous solvent and titrated with a standardized acid, such as perchloric acid in acetic acid. The endpoint, detected potentiometrically, would correspond to the neutralization of the basic sites in the molecule.

Complexometric titrations can also be employed to determine the zirconium content. This involves titrating a solution of the compound with a standard solution of a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), at an appropriate pH. The endpoint is typically detected using a metallochromic indicator or an ion-selective electrode. This method serves as a valuable cross-validation for the zirconium content determined by elemental analysis.

Emerging Research Frontiers and Future Directions

Exploration of Novel Synthetic Routes for Tunable Zirconium-Glycerolate Complexes

The synthesis of zirconium-glycerolate complexes is an area ripe for exploration. Traditional methods for creating metal alkoxides often involve high temperatures. researchgate.net However, modern synthetic chemistry is moving towards more controlled and tunable routes. For instance, the solvothermal synthesis used to create zirconium-based metal-organic frameworks (MOFs) could be adapted for zirconium-glycerolate complexes. frontiersin.org This would involve reacting a zirconium source, like zirconium tetrachloride (ZrCl₄) or zirconyl chloride (ZrOCl₂), with propane-1,2,3-triol (B13761041) (glycerol) in a suitable solvent under controlled temperature and pressure. frontiersin.orgnih.gov

The use of modulators, such as acetic acid, which are employed in the synthesis of Zr-based MOFs to control crystal growth and morphology, could be a key strategy. frontiersin.org This approach could allow for the precise tuning of the structure and properties of the resulting zirconium-glycerolate complexes. Furthermore, post-synthetic modification, a technique used to functionalize MOFs after their initial formation, presents another avenue for creating novel materials. unl.edu For example, a pre-synthesized zirconium framework could be modified by introducing glycerol (B35011) to create specific active sites.

Future research will likely focus on developing room-temperature syntheses and exploring a wider range of zirconium precursors and reaction conditions to create a diverse library of zirconium-glycerolate complexes with tailored properties.

Development of New Material Applications Leveraging its Unique Coordination Chemistry

The coordination chemistry of zirconium, particularly its ability to form stable complexes with oxygen-containing ligands, opens up a vast landscape of potential applications. rsc.orgnih.gov Zirconium compounds are known for their catalytic activity in a variety of organic reactions. nih.govrsc.org

One of the most promising areas is in catalysis. Zirconia (ZrO₂) and other zirconium-based materials are effective catalysts for sustainable chemical processes. rsc.orgluxfermeltechnologies.com Zirconium-glycerolate complexes could be designed as catalysts for reactions such as the polymerization of lactide to produce biodegradable plastics like poly(lactic acid) (PLA). acs.org The Lewis acidic nature of the zirconium center is crucial for such catalytic transformations. rsc.org

Another potential application lies in the development of advanced materials. Zirconium-based MOFs are being investigated for gas storage and separation, and for the selective adsorption of hazardous chemicals. ens.frdigitellinc.com The presence of hydroxyl groups from the glycerolate ligand could impart specific binding properties, making these materials useful as sensors or for environmental remediation. The thermal stability of zirconium compounds also suggests potential applications in high-temperature environments. up.ac.za

| Potential Application Area | Relevant Zirconium Chemistry | Research Focus |

| Catalysis | Lewis acidity, stable Zr-O bonds | Polymerization, biomass conversion |

| Adsorption | Porous structures, functional groups | Gas separation, environmental remediation |

| Biomaterials | Biocompatibility of zirconium | Drug delivery, tissue engineering |

Investigations into its Role in Sustainable Chemical Processes and Circular Economy Initiatives

Zirconium-based catalysts are increasingly recognized for their role in green chemistry. luxfermeltechnologies.com Their stability and efficiency make them ideal for processes that aim to reduce waste and utilize renewable feedstocks. Zirconium catalysts are already used in biomass refinery processes to convert plant matter into valuable chemicals and fuels. luxfermeltechnologies.com

Zirconium-glycerolate complexes, derived from the readily available and biodegradable glycerol, are inherently aligned with the principles of a circular economy. Glycerol is a major byproduct of biodiesel production, and finding new applications for it is a key sustainability goal. The use of zirconium-glycerolate complexes as catalysts or functional materials would contribute to a more circular and sustainable chemical industry. For example, these complexes could be employed as heterogeneous catalysts that can be easily recovered and reused, minimizing waste. mdpi.com

Future research in this area will likely focus on life cycle assessments of these materials and their integration into existing industrial processes to improve sustainability metrics.

Advanced In-situ Characterization Modalities for Real-Time Mechanistic Insights

To fully understand and optimize the performance of zirconium-glycerolate complexes, advanced characterization techniques are essential. While standard techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are used to determine the structure and bonding in the solid state, in-situ methods provide real-time insights into reaction mechanisms. frontiersin.orgnih.gov

For instance, in-situ XRD can be used to monitor the formation of crystalline phases during synthesis. frontiersin.org Spectroscopic techniques such as diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can identify the coordination environment of the zirconium and the behavior of the glycerolate ligands under reaction conditions. rsc.org These techniques are crucial for understanding how the catalyst structure evolves and interacts with reactants at a molecular level.

The application of these advanced in-situ methods will be critical for elucidating the structure-activity relationships that govern the performance of these materials in catalysis and other applications.

Computational Design and Prediction of Novel Zirconium-Polyol Complexes with Enhanced Properties

Computational modeling is a powerful tool for accelerating the discovery and design of new materials. nih.govucl.ac.uk Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to predict the structures, stability, and electronic properties of novel zirconium-polyol complexes before they are synthesized in the lab. acs.orgchemrxiv.org

Future computational work will likely involve the development of more accurate force fields for zirconium-containing systems and the use of machine learning to accelerate the discovery of new materials with desired functionalities. ucl.ac.ukchemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthesis methods for propane-1,2,3-triol, sodium zirconium salt, and how can reaction conditions be optimized?

- Methodology : Synthesize via alkaline hydrolysis of glycerol esters (e.g., triglycerides) with zirconium salts. Adjust molar ratios of glycerol to zirconium precursors (e.g., zirconium oxychloride) and optimize pH (basic conditions) to favor salt formation. Monitor reaction progress via FTIR for hydroxyl and carboxylate group disappearance .

- Data Consideration : Yield improvements (e.g., >80%) require temperatures of 80–100°C and prolonged reflux (4–6 hrs). Excess sodium hydroxide may compete with zirconium coordination, necessitating stoichiometric control .

Q. How can the purity and structure of this compound be characterized?

- Methodology : Use elemental analysis (EA) for Na/Zr ratio verification and X-ray diffraction (XRD) for crystallinity assessment. NMR (e.g., , ) identifies glycerol backbone integrity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies zirconium content .

- Data Contradiction : Discrepancies in Zr coordination (e.g., tetrahedral vs. octahedral) may arise from synthesis pH; validate via extended X-ray absorption fine structure (EXAFS) .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies at varying pH (2–12) and temperatures (25–60°C). Use dynamic light scattering (DLS) to monitor aggregation. Stability decreases below pH 4 due to zirconium hydrolysis; buffered solutions (pH 7–9) enhance longevity .

Q. How does sodium zirconium salt compare to traditional sodium salts in ester hydrolysis?

- Methodology : Compare saponification rates of triglycerides using equimolar sodium hydroxide vs. sodium zirconium salt. Track glycerol release via HPLC. Sodium zirconium salts may exhibit slower kinetics due to steric hindrance from Zr coordination but offer recyclability .

Q. What safety protocols are critical for handling zirconium-containing compounds?

- Methodology : Store in airtight containers under inert gas (N) to prevent moisture absorption. Use fume hoods for synthesis; zirconium salts may release toxic fumes (e.g., ZrO) above 200°C. Decontaminate equipment with 5% nitric acid .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve the coordination environment of zirconium in this compound?

- Methodology : Combine X-ray photoelectron spectroscopy (XPS) for Zr oxidation state analysis and Raman spectroscopy for Zr-O bond vibrations. Synchrotron-based XRD can map 3D coordination networks .

Q. How do kinetic parameters of zirconium-glycerol complexes compare to other metal-glycerol systems?

- Methodology : Perform stopped-flow kinetics with EDTA competition assays to determine binding constants. Zr-glycerol complexes typically exhibit higher stability constants (log K ~12) than Na or K due to stronger Lewis acidity .

Q. What are the environmental impacts of zirconium salt byproducts in synthetic workflows?

- Methodology : Assess aquatic toxicity using Daphnia magna bioassays. Zirconium salts show moderate toxicity (EC ~50 mg/L); implement ion-exchange resins for Zr removal from wastewater .

Q. Can this compound act as a plasticizer in starch-based polymers?

- Methodology : Blend with potato starch and measure tensile strength (ASTM D638). This compound reduces brittleness (30–40% elongation increase) by disrupting starch crystallinity, validated via XRD .

Q. How does Zr coordination influence catalytic activity in glycerol oxidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.